molecular formula C18H24F2N2O2 B6070233 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6070233
M. Wt: 338.4 g/mol
InChI Key: MCPTXHZUJFSUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as DF-MEAD, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of spirocyclic compounds that possess a unique molecular structure and exhibit promising biological activities. DF-MEAD has been synthesized using various methods, and its potential as a therapeutic agent has been extensively studied.

Mechanism of Action

The exact mechanism of action of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it has been proposed that 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and inhibiting Bcl-2 expression. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Additionally, 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one exhibits several advantages as a potential therapeutic agent. It possesses a unique molecular structure that can be easily modified to improve its pharmacological properties. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one also exhibits potent biological activities against various diseases, making it a promising candidate for drug development. However, 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one also has some limitations for lab experiments, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Some of the future directions for research on 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one include:
1. Optimization of the synthetic route to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in animal models.
3. Investigation of the molecular targets and signaling pathways involved in the biological activities of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
4. Development of novel formulations and delivery systems to improve the bioavailability and efficacy of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
5. Exploration of the potential of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one as a combination therapy with other drugs for the treatment of cancer and other diseases.
Conclusion
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, or 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, is a novel spirocyclic compound that exhibits promising biological activities against various diseases. Its potential as a therapeutic agent has been extensively studied, and further research is needed to explore its full potential. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one possesses several advantages as a potential drug candidate, but also has some limitations for lab experiments. Future research on 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one should focus on optimizing its synthesis, evaluating its pharmacokinetics and pharmacodynamics, investigating its molecular targets and signaling pathways, developing novel formulations and delivery systems, and exploring its potential as a combination therapy.

Synthesis Methods

2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multi-step synthetic route that involves the condensation of 2,4-difluorobenzaldehyde with 2-methoxyethylamine, followed by the cyclization of the resulting intermediate with 1,3-propanediamine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, MS, and IR spectroscopy.

Scientific Research Applications

2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c1-24-10-9-22-7-2-5-18(17(22)23)6-8-21(13-18)12-14-3-4-15(19)11-16(14)20/h3-4,11H,2,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPTXHZUJFSUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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